molecular formula C9H10N4O2 B040339 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-89-1

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B040339
CAS No.: 112734-89-1
M. Wt: 206.2 g/mol
InChI Key: QMVIEYMSZVOYRQ-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil. This reaction is typically carried out in the presence of a green heterogeneous catalyst, such as silver-titanium dioxide nanocomposites, under sonication in aqueous media . The reaction conditions are optimized to generate two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, resulting in high yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally benign catalysts and solvents, is essential to minimize the environmental impact of the production process. The scalability of the synthesis and the recyclability of the catalysts are crucial factors in industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The amino group and other substituents on the pyrido[2,3-d]pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and methyl groups contribute to its potential as a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVIEYMSZVOYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429280
Record name 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112734-89-1
Record name 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.08 g of Compound 16 was dissolved in methanol and reduced in the presence of 100 mg of Pd-C. Activated charcoal powder was added, and the solution was heated and filtered. The filtrate was distilled under reduced pressure and the residue was recrystallized from methanol to give 0.05 g of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (Compound 17).
Name
Compound 16
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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